![molecular formula C10H14S5 B1437297 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione CAS No. 202126-51-0](/img/structure/B1437297.png)
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
Overview
Description
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a heterocyclic compound with the molecular formula C10H14S5. It is known for its unique structure, which includes a dithiole ring fused with a dithiolo ring, and a hexyl group attached to the dithiole ring.
Mechanism of Action
Target of Action
Dithioles often have biological activity and can interact with various enzymes and receptors in the body .
Mode of Action
The sulfur atoms in the dithiole ring could potentially form bonds with certain amino acids in proteins, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione” might affect. Dithioles can participate in a variety of chemical reactions, and could potentially affect multiple pathways .
Pharmacokinetics
These properties can be influenced by many factors including the compound’s size, charge, lipophilicity, and the presence of functional groups .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione typically involves the reaction of hexyl bromide with a dithiolate precursor under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity .
This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield .
Chemical Reactions Analysis
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the thione group to a thiol group, which can further react to form disulfides.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione has several scientific research applications:
Comparison with Similar Compounds
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione can be compared with other similar compounds, such as:
Tetrathiafulvalene (TTF): Both compounds are used in the field of molecular conductors, but Tetrathiafulvalene has a different structure and electronic properties.
1,3-Dithiole-2-thione: This compound shares the dithiole ring structure but lacks the hexyl group, which affects its reactivity and applications.
Hexylthiophene: While this compound contains a hexyl group and sulfur atoms, its structure and properties are significantly different from this compound.
The uniqueness of this compound lies in its combination of the dithiolo and dithiole rings with a hexyl group, which imparts specific electronic and chemical properties that are valuable in various applications .
Properties
IUPAC Name |
2-hexyl-[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S5/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWMTOWGAZGYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1SC2=C(S1)SC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659770 | |
| Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202126-51-0 | |
| Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)
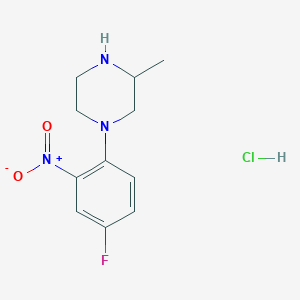

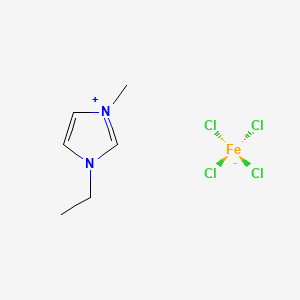

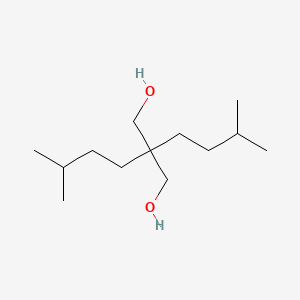

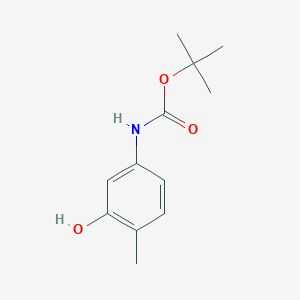
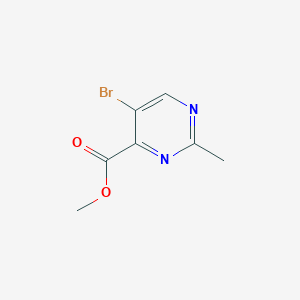


![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)

